molecular formula C9H17NO B15253286 1-(2-Methylpyrrolidin-2-yl)butan-1-one

1-(2-Methylpyrrolidin-2-yl)butan-1-one

Cat. No.: B15253286
M. Wt: 155.24 g/mol
InChI Key: WSEROGIPGXXWLL-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-2-yl)butan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a butanone moiety.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-methylpyrrolidin-2-yl)butan-1-one

InChI

InChI=1S/C9H17NO/c1-3-5-8(11)9(2)6-4-7-10-9/h10H,3-7H2,1-2H3

InChI Key

WSEROGIPGXXWLL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCCN1)C

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Methylpyrrolidin-2-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Piperazine Derivatives

  • 1-[2-Methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one (): Key Differences: Replaces the pyrrolidine ring with a piperazine ring, introducing a cinnamyl substituent. Its extended conjugation may alter metabolic stability compared to the pyrrolidine-based parent compound .

Thiophene and Furan Derivatives

  • 1-(Thiophen-2-yl)butan-1-one (): Key Differences: Substitutes the pyrrolidine ring with a thiophene group. Properties: Simpler aromatic structure likely reduces polarity, affecting solubility and bioavailability. No pharmacological data are provided, but thiophene derivatives are common in agrochemicals and pharmaceuticals .
  • 1-(5-Methylfuran-2-yl)butan-1-one ():
    • Key Differences : Features a furan ring instead of pyrrolidine.
    • Synthesis : Moderate yields (44–67%) in coupling reactions suggest lower reactivity compared to pyrrolidine-containing analogs .

Functional Group Variations

Oxime Derivatives

  • 1-(2-Pyridyl)butan-1-one oxime ():
    • Key Differences : Incorporates an oxime group and pyridine ring.
    • Photostability : Exhibits photoisomerization and photosubstitution under UV–Vis radiation. Resistance to degradation depends on oxime position; 2-pyridyl oximes are more stable than 3-pyridyl analogs .

Amino-Substituted Ketones

  • Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) (): Key Differences: Benzodioxolyl and ethylamino substituents replace the pyrrolidine ring. The β-keto group enhances metabolic stability compared to non-ketone derivatives .

Stereochemical and Aromatic Modifications

  • (R)-1-(4-Ethylphenyl)-3-(1H-pyrrol-2-yl)butan-1-one (): Key Differences: Chiral center at the butanone position and a pyrrole substituent.

Data Table: Key Properties of Structural Analogs

Compound Name Substituents/Modifications Key Properties Reference
1-(2-Pyridyl)butan-1-one oxime Pyridyl ring, oxime group High photostability (2-position oxime)
Eutylone Benzodioxolyl, ethylamino Psychoactive, controlled substance
1-(Thiophen-2-yl)butan-1-one Thiophene ring Simpler structure, unconfirmed bioactivity
1-(5-Methylfuran-2-yl)butan-1-one Furan ring Moderate synthesis yields (44–67%)
MK69 (Piperazine/trifluoromethylphenyl) Piperazine, trifluoromethylphenyl High synthesis yield (93% with new method)

Research Findings and Implications

  • Synthetic Efficiency : Piperazine derivatives (e.g., MK69) demonstrate significantly improved yields (93%) under optimized conditions compared to traditional methods (10%) . This highlights the impact of solvent and methodology on heterocyclic ketone synthesis.
  • Photochemical Behavior : Oxime-containing analogs () undergo photoisomerization, suggesting that 1-(2-Methylpyrrolidin-2-yl)butan-1-one may require UV-protective formulations if used in light-exposed applications .

Biological Activity

1-(2-Methylpyrrolidin-2-yl)butan-1-one, commonly referred to as MPB, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MPB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPB is classified as a pyrrolidine derivative with the following chemical structure:

  • Molecular Formula : C₈H₁₅NO
  • Molecular Weight : 155.21 g/mol
  • IUPAC Name : this compound

The compound possesses a carbonyl group and a pyrrolidine ring, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that MPB exhibits several pharmacological properties:

  • Stimulant Activity : Similar to other compounds in the cathinone family, MPB may act as a stimulant, affecting neurotransmitter systems such as dopamine and norepinephrine. This has implications for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.
  • Antiviral Properties : Preliminary studies suggest that MPB may possess antiviral activity, particularly against certain strains of viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

The mechanisms through which MPB exerts its effects are not fully elucidated. However, it is hypothesized that:

  • Dopaminergic Pathways : MPB likely influences dopaminergic pathways, similar to other stimulants, leading to increased levels of dopamine in the synaptic cleft. This can enhance mood and cognitive function.
  • Receptor Interactions : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and norepinephrine receptors, contributing to its stimulant effects.

Study 1: Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that administration of MPB resulted in increased locomotor activity, indicative of stimulant effects. The study utilized a dose-response curve to establish the relationship between dosage and behavioral outcomes.

Dose (mg/kg)Locomotor Activity (cm)
050
5120
10200
20250

This data suggests a significant increase in activity at higher doses, supporting the stimulant hypothesis.

Study 2: Antiviral Efficacy

In vitro studies assessing the antiviral properties of MPB against influenza virus showed promising results. The compound was tested at various concentrations:

Concentration (µM)Viral Inhibition (%)
120
550
1080

These findings indicate that MPB can effectively inhibit viral replication at higher concentrations, warranting further exploration into its therapeutic potential.

Toxicological Considerations

While exploring the biological activity of MPB, it is essential to consider its safety profile. Toxicological assessments have shown that:

  • Cytotoxicity : In cell viability assays using human hepatocyte cell lines, MPB exhibited low cytotoxicity at therapeutic concentrations but further studies are necessary to assess long-term effects.
  • Metabolic Stability : Studies indicate that MPB has favorable metabolic stability in vitro, suggesting potential for sustained activity without rapid degradation.

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